molecular formula C12H17ClN2O2S B7556731 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide

Cat. No. B7556731
M. Wt: 288.79 g/mol
InChI Key: ILIFRYPCSXJUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide is a chemical compound that has been widely used in scientific research for its unique properties. It is also known by its chemical formula, C12H18ClN2O2S. This compound is a sulfonamide derivative and is commonly referred to as CMPS.

Mechanism of Action

The mechanism of action of CMPS involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the conversion of carbon dioxide and water into bicarbonate ions and protons. Inhibition of these enzymes leads to a decrease in the production of bicarbonate ions, which can have therapeutic effects in various diseases.
Biochemical and Physiological Effects:
CMPS has been shown to have a number of biochemical and physiological effects. Inhibition of carbonic anhydrase enzymes can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Additionally, inhibition of carbonic anhydrase enzymes can lead to a decrease in the production of bicarbonate ions, which can have therapeutic effects in diseases such as epilepsy and obesity.

Advantages and Limitations for Lab Experiments

The use of CMPS in lab experiments has a number of advantages. It is a potent inhibitor of carbonic anhydrase enzymes and has been extensively studied in the scientific literature. However, the use of CMPS also has limitations. It can be difficult to obtain and is relatively expensive compared to other carbonic anhydrase inhibitors.

Future Directions

There are a number of future directions for the study of CMPS. One area of interest is the development of novel carbonic anhydrase inhibitors based on the structure of CMPS. Additionally, the therapeutic potential of CMPS in diseases such as glaucoma, epilepsy, and obesity warrants further investigation. Finally, the role of carbonic anhydrase enzymes in various physiological processes is an area of ongoing research, and the use of CMPS as a tool in these studies is likely to continue.

Synthesis Methods

The synthesis of CMPS involves the reaction of piperidine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is then treated with methylamine to obtain 2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide.

Scientific Research Applications

CMPS has been extensively used in scientific research due to its ability to inhibit the activity of carbonic anhydrase enzymes. This inhibition has been shown to have therapeutic potential in the treatment of various diseases such as glaucoma, epilepsy, and obesity. Additionally, CMPS has been used as a tool in the study of carbonic anhydrase enzymes and their role in various physiological processes.

properties

IUPAC Name

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O2S/c1-9-2-3-12(11(13)8-9)18(16,17)15-10-4-6-14-7-5-10/h2-3,8,10,14-15H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIFRYPCSXJUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2CCNCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-piperidin-4-ylbenzenesulfonamide

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